(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate
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Overview
Description
(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate typically involves multiple steps, including the formation of the pyridazino[1,2-A][1,2]diazepine core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazino[1,2-A][1,2]diazepine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets (1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate apart is its specific stereochemistry and combination of functional groups. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H27N3O5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)17-11-7-13-23-12-6-10-16(20(28)25(17)23)24-18(26)14-8-4-5-9-15(14)19(24)27/h4-5,8-9,16-17H,6-7,10-13H2,1-3H3/t16-,17-/m0/s1 |
InChI Key |
FARFFIGGGRCEFT-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN2N1C(=O)[C@H](CCC2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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